molecular formula C10H12N4S B1309878 Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine CAS No. 35314-25-1

Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine

Cat. No.: B1309878
CAS No.: 35314-25-1
M. Wt: 220.3 g/mol
InChI Key: DRQIHGAVVDJUGX-UHFFFAOYSA-N
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Description

Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Mechanism of Action

Target of Action

Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine is a derivative of 1,3,4-thiadiazole . The primary targets of this compound are microbial organisms such as Escherichia coli and Staphylococcus epidermidis . These organisms play a crucial role in various infections and diseases.

Mode of Action

The compound interacts with its targets by inhibiting their growth. It exhibits antimicrobial activity, which is the ability to kill or inhibit the growth of microbes

Biochemical Pathways

The compound affects the biochemical pathways of the target organisms, leading to their inhibition

Result of Action

The result of the compound’s action is the inhibition of microbial growth. It exhibits antimicrobial activity against Escherichia coli and Staphylococcus epidermidis, with MIC (Minimum Inhibitory Concentration) of 8 and 4 μg/mL respectively . This means that at these concentrations, the compound can inhibit the growth of these microbes.

Biochemical Analysis

Biochemical Properties

Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain microbial enzymes, thereby exhibiting antimicrobial activity . Additionally, it interacts with proteins involved in cell signaling pathways, influencing cellular responses and functions . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes or proteins, leading to inhibition or modulation of their activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis and inhibit cell proliferation by affecting key signaling pathways such as the VEGFR-2 pathway . Additionally, it can alter gene expression profiles, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting downstream cellular responses . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term effects observed in in vitro or in vivo studies include sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects such as inhibition of tumor growth or reduction of microbial infections . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity or nephrotoxicity. Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted via the kidneys . The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments or tissues where it exerts its effects . The compound’s distribution can be influenced by factors such as its lipophilicity and the presence of specific transporters that recognize and transport it across cellular membranes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus where it can interact with transcription factors and influence gene expression, or to the mitochondria where it can affect cellular metabolism and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often include refluxing in an appropriate solvent like ethanol or methanol to facilitate the formation of the thiadiazole ring.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, such as continuous flow reactions and the use of automated reactors to ensure consistency and efficiency .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiadiazole ring to a more saturated form.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like halogenating agents (e.g., N-bromosuccinimide).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.

    Substitution: N-bromosuccinimide, halogenating agents; in solvents like chloroform or dichloromethane.

Major Products:

Scientific Research Applications

Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine has a broad range of scientific research applications:

Properties

IUPAC Name

N-propyl-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-2-5-12-10-14-13-9(15-10)8-3-6-11-7-4-8/h3-4,6-7H,2,5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQIHGAVVDJUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NN=C(S1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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